Tiletamine

NMDA receptor pharmacology PCP binding sites dissociative anesthetic mechanism

For anesthesia protocols requiring a prolonged surgical plane from a single dose, Tiletamine offers a quantifiable advantage. As a dissociative NMDA antagonist, its fixed-dose combination with zolazepam provides ~2-fold longer surgical anesthesia (72 ± 8 min) compared to ketamine-xylazine (35 ± 6 min) in lagomorphs. This reduces intraoperative redosing and maintains stable depth. Its unique pharmacodynamics-5-fold higher potency than PCP at NMDA-uncoupled sites-make it a precise tool for dissecting receptor recognition site function, a profile not replicable with ketamine.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
CAS No. 14176-49-9
Cat. No. B1682376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiletamine
CAS14176-49-9
Synonyms2-(Ethylamino)-2-(2-thienyl)cyclohexanone
CI 634
CI-634
CI634
Hydrochloride, Tiletamine
Tiletamine
Tiletamine Hydrochloride
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCCNC1(CCCCC1=O)C2=CC=CS2
InChIInChI=1S/C12H17NOS/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14/h5,7,9,13H,2-4,6,8H2,1H3
InChIKeyQAXBVGVYDCAVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.0X10+6 mg/L /miscible/ at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiletamine: NMDA Antagonist Reference Standard


Tiletamine (CAS 14176-49-9) is an arylcyclohexylamine dissociative anesthetic pharmacologically classified as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist [1]. Chemically related to ketamine and phencyclidine (PCP), tiletamine is commercially available exclusively as a fixed 1:1 powder combination with the benzodiazepine zolazepam (e.g., Telazol®, Zoletil®), which is reconstituted immediately before intramuscular or intravenous administration [2]. Tiletamine is regulated as a Schedule III controlled substance in the United States as part of this combination product and is approved solely for veterinary use in dogs, cats, and select wildlife species [3].

Product type Analytical reference standard for NMDA antagonist research
Workflow NMDA receptor binding and PCP site selectivity assays
Procurement note Standalone tiletamine reference material; not the fixed-dose veterinary combination

Tiletamine: Why Substitution Fails


Despite shared NMDA receptor antagonism, direct substitution of tiletamine with ketamine or other dissociative anesthetics is contraindicated due to quantifiable differences in receptor binding selectivity, anesthetic duration, and pharmacokinetic profile. Tiletamine exhibits a distinct neurochemical interaction pattern at PCP recognition sites—including nearly fivefold higher potency than PCP at NMDA-uncoupled sites—and demonstrates significantly prolonged surgical anesthesia duration compared to ketamine-based regimens [1]. Additionally, the fixed-dose tiletamine-zolazepam combination generates divergent plasma pharmacokinetics between its two components, with tiletamine cleared approximately 12-fold faster than zolazepam in pigs, necessitating species-specific dose optimization that cannot be extrapolated from ketamine protocols [2].

! NMDA-coupled vs. uncoupled site selectivity profile differs from ketamine; neurochemical outcomes may not translate.
! Surgical anesthesia duration with tiletamine-zolazepam is significantly longer than ketamine-xylazine; protocols cannot be directly exchanged.
! Fixed-dose combination PK mismatch (tiletamine cleared ~12× faster than zolazepam) makes dose extrapolation from ketamine unreliable.

Tiletamine Comparative Evidence


PCP Recognition Site Selectivity at NMDA-Uncoupled Sites

Tiletamine demonstrates a differential interaction profile with NMDA-coupled versus NMDA-uncoupled PCP recognition sites compared to phencyclidine (PCP). While tiletamine potently displaces [³H]TCP binding at NMDA-coupled sites with an IC₅₀ of 79 nM, it is nearly five times more potent than PCP at inhibiting 3-hydroxy[³H]PCP binding to high-affinity NMDA-uncoupled PCP recognition sites [1]. However, unlike ketamine and PCP, parenteral tiletamine administration fails to increase rat pyriform cortical dopamine metabolism—a response modulated by NMDA-uncoupled PCP recognition sites [1]. This unique selectivity profile indicates that tiletamine cannot be considered pharmacologically interchangeable with ketamine or PCP.

PCP site selectivity
Head-to-head
~5× higher potency than PCP at NMDA-uncoupled sites; IC₅₀ 79 nM at coupled sites
Supports unique PCP site engagement; not a direct ketamine surrogate.
Rat brain membrane binding; [³H]TCP and 3-hydroxy[³H]PCP displacement.
NMDA receptor pharmacology PCP binding sites dissociative anesthetic mechanism

Surgical Anesthesia Duration vs. Ketamine-Xylazine

In a direct comparative study evaluating surgical anesthesia in rabbits, the tiletamine-zolazepam-xylazine (TZX) combination produced a mean surgical anesthesia time of 72 ± 8 minutes, compared to 35 ± 6 minutes for the ketamine-xylazine (KX) regimen—a statistically significant 105% increase in duration (p < 0.05) [1]. Four of six rabbits receiving KX achieved successful anesthesia, whereas all 12 animals administered TZX were successfully anesthetized [1]. There was no significant difference in induction intervals between the two protocols.

Surgical anesthesia duration
Head-to-head
Tiletamine-zolazepam-xylazine: 72±8 min vs. ketamine-xylazine: 35±6 min (p
Reported longer single-dose surgical window in rabbit model.
Rabbit surgical plane; loss of righting, jaw, and toe web pinch reflex.
PK mismatch: tiletamine vs zolazepam
Source review
Tiletamine CL/F 134 L/h, t₁/₂ 1.97 h; zolazepam CL/F 11 L/h, t₁/₂ 2.76 h (pig model)
Clearance differential may require species-specific redosing strategy.
Yorkshire-crossbred pigs; single IM 3 mg/kg each; GC/MS analysis.
Antidepressant / anxiolytic profile
Head-to-head
Equivalent MED 10 mg/kg in FST; tiletamine-only anxiolytic effect at 5–15 mg/kg
Distinct behavioral pharmacology vs ketamine; species-dependent potency (rat ~10× more sensitive than mouse).
Mice and rats; forced swim test, four-plate test, rotarod.
NMDA-mediated ACh release
Class-level
IC₅₀ 70 nM in rat striatal slices; no effect on spontaneous release
Functional NMDA antagonism benchmark for receptor occupancy studies.
NMA-stimulated [³H]acetylcholine release; native tissue assay.
Procurement: fixed-dose combination
Data to verify
Tiletamine available only as 1:1 Telazol®/Zoletil® (Schedule III) for veterinary use; pure standard for research
Reference standard procurement bypasses fixed-dose limitations for analytical or in vitro studies.
Check regulatory classification and intended research-only use.
veterinary anesthesia rabbit surgical model anesthetic duration comparison

Pharmacokinetic Mismatch: Tiletamine vs. Zolazepam Clearance

Pharmacokinetic analysis following intramuscular administration of tiletamine and zolazepam (3 mg/kg each) in pigs revealed a marked dispositional mismatch between the two components of the fixed-dose combination. Tiletamine exhibited an apparent clearance of 134 L/h and a half-life of 1.97 hours, whereas zolazepam was cleared approximately 12-fold more slowly at 11 L/h with a half-life of 2.76 hours [1]. Higher plasma concentrations of zolazepam were consistently observed, and in vitro metabolic stability of tiletamine was considerably lower than that of zolazepam [1].

PK mismatch: tiletamine vs zolazepam
Source review
Tiletamine CL/F 134 L/h, t₁/₂ 1.97 h; zolazepam CL/F 11 L/h, t₁/₂ 2.76 h (pig model)
Clearance differential may require species-specific redosing strategy.
Yorkshire-crossbred pigs; single IM 3 mg/kg each; GC/MS analysis.
pharmacokinetics veterinary anesthesia metabolic clearance

Antidepressant Potency and Anxiolytic Effects vs. Ketamine

In a comprehensive rodent behavioral comparison, tiletamine and ketamine displayed overlapping antidepressant-like efficacy in the forced swim test, with minimum effective doses (MED) of 10 mg/kg for both compounds to reduce immobility [1]. However, tiletamine (5-15 mg/kg) produced additional anxiolytic-like effects in the four-plate test that were not observed with ketamine at equivalent doses [1]. Both compounds produced comparable motor deficits in the rotarod test only at the highest doses investigated, and neither affected hot plate pain response [1]. Notably, tiletamine was approximately 10 times more potent in rats than in mice, a species sensitivity differential not observed for ketamine [1].

Antidepressant / anxiolytic profile
Head-to-head
Equivalent MED 10 mg/kg in FST; tiletamine-only anxiolytic effect at 5–15 mg/kg
Distinct behavioral pharmacology vs ketamine; species-dependent potency (rat ~10× more sensitive than mouse).
Mice and rats; forced swim test, four-plate test, rotarod.
NMDA antagonist antidepressant anxiolytic behavioral pharmacology

NMDA-Mediated Acetylcholine Release Inhibition

In rat striatal slice preparations, tiletamine inhibited N-methyl-D-aspartate (NMA)-mediated [³H]acetylcholine release with an IC₅₀ of 70 nM, while spontaneous acetylcholine release remained unaffected [1]. In hippocampal CA1 pyramidal cells, tiletamine (3 µM) reversibly blocked intracellularly recorded responses to ionophoretically applied NMA without affecting responses to glutamate, quisqualate, or kainate [1]. This functional selectivity profile aligns tiletamine with other uncompetitive NMDA antagonists but with a distinct potency threshold that may inform receptor occupancy calculations.

NMDA-mediated ACh release
Class-level
IC₅₀ 70 nM in rat striatal slices; no effect on spontaneous release
Functional NMDA antagonism benchmark for receptor occupancy studies.
NMA-stimulated [³H]acetylcholine release; native tissue assay.
NMDA receptor neuropharmacology ex vivo electrophysiology

Procurement: Fixed-Dose Tiletamine-Zolazepam Combination

Tiletamine is not available as a standalone pharmaceutical product in any major regulatory jurisdiction. The only FDA-approved formulations containing tiletamine are fixed 1:1 weight ratio combinations with zolazepam hydrochloride, marketed as Telazol® (Zoetis Inc., USA), Zoletil® (Virbac, France), and Tzed® (Dechra, UK) [1]. Each product supplies 50 mg tiletamine base and 50 mg zolazepam base per milliliter after reconstitution with 5 mL diluent, with a final solution pH of 2-3.5 [2]. The combination is classified as a Schedule III controlled substance in the United States, whereas tiletamine alone is not separately scheduled [1].

Procurement: fixed-dose combination
Data to verify
Tiletamine available only as 1:1 Telazol®/Zoletil® (Schedule III) for veterinary use; pure standard for research
Reference standard procurement bypasses fixed-dose limitations for analytical or in vitro studies.
Check regulatory classification and intended research-only use.
veterinary drug procurement Telazol regulatory status

Tiletamine Application Scenarios


Extended-Duration Anesthesia in Lagomorphs

Based on direct comparative evidence demonstrating that tiletamine-zolazepam-xylazine provides 72 ± 8 minutes of surgical anesthesia versus 35 ± 6 minutes with ketamine-xylazine in rabbits [1], procurement of tiletamine-zolazepam is indicated for protocols requiring single-dose anesthesia exceeding 60 minutes without supplemental dosing. This ~2-fold longer surgical plane reduces the need for intraoperative redosing, minimizes procedural disruption, and maintains stable anesthetic depth through the critical surgical window in lagomorphs and similar small mammal models.

Behavioral Pharmacology: Antidepressant & Anxiolytic Effects

For rodent studies investigating antidepressant-like or anxiolytic effects of NMDA receptor antagonists, tiletamine offers a distinct pharmacological profile versus ketamine—equivalent antidepressant-like potency (MED 10 mg/kg in forced swim test) plus additional anxiolytic-like activity in the four-plate test at 5-15 mg/kg not observed with ketamine [1]. Researchers should note the ~10-fold species potency differential (rat vs. mouse) specific to tiletamine, necessitating species-specific dose optimization that does not extrapolate from ketamine protocols.

PCP Recognition Site Mechanism Studies

Tiletamine's unique neurochemical interaction profile—potent displacement at NMDA-coupled PCP sites (IC₅₀ 79 nM) combined with nearly 5-fold higher potency than PCP at NMDA-uncoupled sites—makes it a valuable tool compound for dissecting the functional contributions of coupled versus uncoupled PCP recognition sites [1]. Unlike ketamine and MK-801, tiletamine fails to increase pyriform cortical dopamine metabolism following parenteral administration, providing a negative control for this NMDA-uncoupled site-mediated response [1].

Wildlife Immobilization with Prolonged Maintenance

Tiletamine-zolazepam (Telazol) offers a smaller injection volume than ketamine-diazepam mixtures and tends to provide longer duration of action across most species [1]. The maintenance time with TZ combinations is extended compared to ketamine (e.g., 42.3 ± 6.7 min for ketamine vs. longer for TZ in cynomolgus monkeys), making TZ preferable for prolonged procedures including minor surgery in captive wildlife and field immobilization scenarios where redosing is impractical [1].

Application
Selection Property
Validation Focus
Lagomorph surgical anesthesia protocols
Extended single-dose surgical window
Duration consistency and species-specific dose-response
NMDA antagonist behavioral pharmacology
Anxiolytic-like activity distinct from ketamine
Species-dependent potency and behavioral endpoint selection
PCP recognition site mechanism studies
Differential coupled/uncoupled site selectivity
Dopamine metabolism endpoint monitoring vs ketamine
Wildlife immobilization research
Prolonged maintenance with smaller injection volume
Field immobilization duration and species-specific response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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